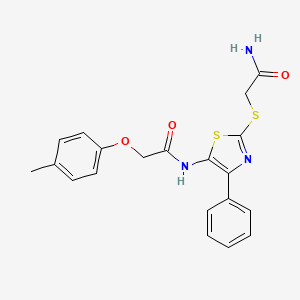

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide

Description

BenchChem offers high-quality N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c1-13-7-9-15(10-8-13)26-11-17(25)22-19-18(14-5-3-2-4-6-14)23-20(28-19)27-12-16(21)24/h2-10H,11-12H2,1H3,(H2,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMWSJJSIGLWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and pharmacological properties.

Structural Characteristics

The compound features a thiazole ring, an acetamide functional group, and a phenoxy moiety, which contribute to its diverse biological activities. The presence of the thiazole ring is particularly significant as it is often associated with various pharmacological effects, including antimicrobial and anticancer properties.

Synthesis

The synthesis of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide typically involves multi-step synthetic routes, allowing for the introduction of various substituents that can enhance its biological activity. The general synthetic pathway includes:

- Formation of Thiazole Ring : The initial step involves the creation of the thiazole structure through condensation reactions.

- Introduction of Acetamide Group : The acetamide moiety is introduced via acylation reactions.

- Substitution with Phenoxy Group : Finally, the phenoxy group is added to complete the synthesis.

Biological Activity

Research indicates that N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with thiazole rings demonstrate significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound has shown potential as an anticancer agent. In vitro studies indicate that it may inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells . The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.

- Cytotoxicity : Structure-activity relationship (SAR) studies reveal that modifications in the phenyl and thiazole rings can significantly influence cytotoxicity levels. For instance, compounds with electron-donating groups on the phenyl ring exhibit enhanced cytotoxic effects compared to their counterparts .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Compound A | Antimicrobial | 15 |

| Compound B | Anticancer | 20 |

| Compound C | Cytotoxic | 10 |

In these studies, modifications to the thiazole or phenoxy groups resulted in varying degrees of biological activity, highlighting the importance of structural optimization in drug design.

Applications De Recherche Scientifique

Molecular Formula and Weight

- Molecular Formula : C20H19N3O4S2

- Molecular Weight : 429.5 g/mol

Medicinal Chemistry

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide has been explored for its potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit significant antimicrobial properties. The thiazole moiety is often associated with antimicrobial effects, making this compound a candidate for further investigation in treating bacterial infections.

Anticancer Properties

Research indicates that compounds with similar structural features have shown anticancer activities. The unique substitution patterns on the thiazole and acetamide portions may enhance its efficacy against cancer cells.

Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships is crucial for understanding how modifications to the compound's structure can influence its biological activity. For instance, variations in the substituents on the thiazole and acetamide groups can lead to different levels of potency against specific biological targets.

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| N-(5-methylthiazol-2-yl)-acetamide | Contains a methyl group on thiazole | Antimicrobial |

| N-(4-methylthiazol-5-yloxy)acetamide | Ether linkage instead of thioether | Anticancer |

| N-(5-bromo-thiazolyl)benzamide | Bromine substitution on thiazole | Antitumor |

Interaction Studies

Understanding how N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide interacts with biological macromolecules is essential for elucidating its mechanism of action. Interaction studies may involve:

- Binding assays with proteins.

- Docking studies to predict interaction sites.

These studies can provide insights into how the compound exerts its biological effects, potentially leading to the development of new therapeutic agents.

Study on PPARγ Agonistic Activity

A relevant study investigated a series of phenylthiazole acids, including derivatives similar to N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide. The findings indicated that certain derivatives exhibited agonistic activity towards peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in glucose metabolism and fat storage. One derivative showed an EC50 value comparable to established PPARγ agonists like rosiglitazone, highlighting the potential of thiazole-based compounds in metabolic disorders .

Synthesis and Biological Evaluation

Another study focused on synthesizing various thiazole derivatives and evaluating their biological activities. The results demonstrated that specific modifications led to increased potency against cancer cell lines, suggesting that further exploration of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide could yield promising anticancer agents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate reagents (e.g., chloroacetyl chloride, potassium carbonate) and reaction conditions (solvent, temperature, catalysts). For example, describes using DMF as a solvent and potassium carbonate to facilitate nucleophilic substitution. Monitoring reactions via TLC (as in and ) ensures completion, while recrystallization from ethanol or water improves purity . Adjusting stoichiometric ratios (e.g., 1.5 mol of chloroacetylated product in ) can enhance yields.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Used to confirm structural integrity, such as the thiazole ring protons (δ 7.16–7.35 ppm in ) and acetamide protons.

- Mass spectrometry : Determines molecular weight (e.g., 394.382 g/mol in ).

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- TLC/HPLC : Monitors reaction progress and purity (hexane:ethyl acetate in ) .

Q. What in vitro assays are suitable for the initial evaluation of its biological activity?

- Methodological Answer :

- Cytotoxicity assays : Use MTT or apoptosis assays (e.g., comparing activity to cisplatin in ).

- Antimicrobial screening : Disk diffusion assays against bacterial/fungal strains (as suggested by thiazole derivatives in ).

- Enzyme inhibition studies : Target-specific assays (e.g., hypoglycemic activity via thiazolidinedione derivatives in ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate key functional groups responsible for its bioactivity?

- Methodological Answer :

- Synthesize analogs with modifications to the thiazole ring (e.g., substituents at the 4-phenyl or p-tolyloxy groups).

- Test biological activity in parallel (e.g., replaced phenyl groups with fluorophenyl to assess dopamine receptor binding).

- Use computational tools (e.g., molecular docking) to predict interactions with targets like kinases or GPCRs .

Q. What strategies can address discrepancies in biological activity data across different studies?

- Methodological Answer :

- Purity verification : Re-characterize compounds via HPLC or NMR (as in and ).

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., cisplatin in ).

- Statistical analysis : Apply ANOVA or t-tests to compare datasets and identify outliers .

Q. How can researchers evaluate the in vivo pharmacokinetics and toxicity of this compound?

- Methodological Answer :

- Rodent models : Administer the compound orally/intravenously and measure plasma concentration via LC-MS.

- ADMET profiling : Assess absorption (Caco-2 permeability), hepatotoxicity (ALT/AST levels in mice, as in ), and metabolite identification.

- Toxicology studies : Conduct acute/chronic dosing in Wistar rats (e.g., ’s hypoglycemic toxicity protocol) .

Q. How can computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock or Schrödinger to model binding to targets (e.g., dopamine receptors in ).

- QSAR models : Train algorithms on bioactivity data from analogs (e.g., thiadiazole derivatives in ).

- MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories .

Q. What are the challenges in scaling up synthesis while maintaining batch-to-batch consistency?

- Methodological Answer :

- Process optimization : Scale reactions from mg to kg using flow chemistry (to control exothermicity).

- Purification : Replace recrystallization with column chromatography for larger batches ().

- Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.